(2Z)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(Z)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6/c25-20(8-3-14-1-4-16(5-2-14)24(27)28)22-15-11-21(26)23(13-15)17-6-7-18-19(12-17)30-10-9-29-18/h1-8,12,15H,9-11,13H2,(H,22,25)/b8-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMABRUWLBDXZOZ-BAQGIRSFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxin Ring: This could be achieved through a cyclization reaction involving catechol and an appropriate dihalide.
Synthesis of the Pyrrolidinone Ring: This might involve the reaction of a suitable amine with a diketone or keto-ester.
Coupling Reactions: The final steps would likely involve coupling the benzodioxin and pyrrolidinone intermediates with a nitrophenyl prop-2-enamide moiety under conditions that favor the formation of the (2Z) isomer.
Industrial Production Methods
Industrial production of such compounds would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring or the pyrrolidinone ring.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry
The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Industrial applications might include its use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating gene expression.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structurally Related Compounds
*Calculated molecular weight based on formula (C₂₁H₁₉N₃O₆).
Key Comparison Points
Substituent Effects
- 4-Nitrophenyl vs. 4-tert-Butylphenyl (SKF 525A/AMG-9810): The nitro group’s electron-withdrawing nature may enhance electrophilic interactions with enzyme active sites (e.g., CYP2J2), whereas the tert-butyl group in SKF 525A promotes hydrophobic binding. This difference could modulate selectivity and potency .
- Pyrrolidinone vs. Urea (Ev6 Compounds): The pyrrolidinone ring in the target compound offers conformational rigidity and hydrogen-bonding via its carbonyl group, unlike the flexible urea linkage in Ev6 compounds. This may improve target affinity but reduce solubility .
Stereochemical Considerations
In contrast, the (2E)-isomers (SKF 525A/AMG-9810) adopt a trans arrangement, which may alter binding kinetics .
Research Findings and Implications
- Structural Insights: The benzodioxin-pyrrolidinone core is prevalent in compounds targeting cytochrome P450 enzymes and ion channels. Substituent variations critically influence target engagement and pharmacokinetics .
- Hypothesized Applications: The target compound’s nitro group positions it as a candidate for prodrug development (via nitroreductase activation) or as a photoaffinity probe for target identification.
Biological Activity
The compound (2Z)-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide is a complex organic molecule with potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, case studies, and comparative analysis with similar compounds.
Molecular Structure and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H20N4O4 |
| Molar Mass | 364.39 g/mol |
| CAS Number | Not available |
| Density | Not specified |
| pKa | Not specified |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzodioxin ring and the incorporation of the nitrophenyl moiety. Specific synthetic routes have been documented in literature, emphasizing the importance of reaction conditions for yield optimization.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Enzymes : Potential inhibition or modulation of enzyme activity.
- Receptors : Binding affinity to neurotransmitter receptors or other cellular receptors.
- Signal Transduction Pathways : Influence on intracellular signaling cascades.
Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological effects:
- Anticancer Activity : Preliminary studies suggest that derivatives related to this compound show significant cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (DU-145) cancers .
- Neuroprotective Effects : Some analogs have demonstrated neuroprotective properties by reducing neuronal hyperexcitability in preclinical models .
- Anti-inflammatory Properties : Compounds with similar structural motifs have been reported to exhibit anti-inflammatory effects, which may be relevant for conditions like arthritis .
Case Study 1: Anticancer Activity
A study evaluated the anticancer potential of several related compounds against human cancer cell lines using the MTT assay. The results indicated that certain derivatives showed higher efficacy than standard chemotherapeutics like 5-fluorouracil, suggesting a promising avenue for further development in cancer therapy .
Case Study 2: Neuropharmacological Evaluation
In another investigation, the neuropharmacological profile of a related compound was assessed using rat hippocampal slices. The findings revealed significant reductions in neuronal excitability, with implications for treating epilepsy and other neurological disorders .
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Biological Activity |
|---|---|
| 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(4-methyl) | Anticancer and anti-inflammatory |
| N-[1-(4-cyclopropylmethyl)] | Neuroprotective effects |
| 1,2,4-Oxadiazole derivatives | Broad spectrum including anticancer |
Q & A
Q. What are the recommended synthetic routes and characterization techniques for this compound?
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Condensation of a carboxylic acid derivative (e.g., activated ester) with the pyrrolidin-3-amine intermediate using coupling agents like dicyclohexyl carbodiimide (DCC) .
- Functional group protection : Temporary protection of the benzodioxin moiety during reaction steps to avoid side reactions .
- Monitoring : Thin-layer chromatography (TLC) for reaction progress, followed by purification via column chromatography .
Q. Characterization methods :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm regiochemistry and stereochemistry (e.g., Z-configuration of the enamide) .
- Infrared (IR) Spectroscopy : Identification of carbonyl (C=O) and nitro (NO₂) groups .
- Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
Q. How can the compound’s purity and structural integrity be validated beyond NMR and IR?
- X-ray Crystallography : Resolve absolute stereochemistry and confirm the Z-configuration of the enamide. Use SHELXL for refinement, ensuring hydrogen atom placement and thermal parameter accuracy .
- Elemental Analysis : Verify elemental composition (C, H, N) to detect impurities .
- High-Performance Liquid Chromatography (HPLC) : Quantify purity under optimized mobile-phase conditions (e.g., acetonitrile/water gradients) .
Q. What initial biological screening assays are appropriate for this compound?
- Enzyme Inhibition Assays : Test activity against kinases or oxidoreductases using fluorometric or colorimetric substrates (e.g., NADH depletion for oxidoreductases) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) to assess affinity .
- Cytotoxicity Screening : MTT or resazurin assays in cell lines (e.g., HepG2 or HEK293) to evaluate baseline toxicity .
Q. How do the benzodioxin and nitrophenyl groups influence reactivity?
- Electronic Effects : The electron-withdrawing nitro group stabilizes the enamide’s conjugated system, affecting tautomerization and electrophilic reactivity .
- Steric Hindrance : The benzodioxin ring’s planar structure may restrict rotational freedom, influencing binding to biological targets .
- Redox Sensitivity : The nitro group can undergo enzymatic reduction in biological systems, potentially generating reactive intermediates .
Q. What computational tools predict this compound’s physicochemical properties?
- Lipophilicity (LogP) : Use SwissADME or Molinspiration to estimate partition coefficients .
- Solubility : COSMO-RS or ALOGPS for aqueous solubility predictions .
- Tautomer Stability : Gaussian or ORCA for DFT calculations to evaluate enamide vs. iminol tautomer prevalence .
Advanced Research Questions
Q. How can synthetic challenges (e.g., low yields in enamide formation) be addressed?
- Optimized Catalysis : Screen palladium catalysts (e.g., Pd(OAc)₂) for reductive cyclization steps to improve stereoselectivity .
- Inert Conditions : Use Schlenk lines or gloveboxes to prevent oxidation of sensitive intermediates .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for condensation steps .
Q. How to resolve discrepancies between X-ray crystallography and computational structural models?
- Refinement Validation : Re-analyze diffraction data with SHELXL’s TWIN and BASF commands to address twinning or disorder .
- Density Functional Theory (DFT) : Compare calculated bond lengths/angles with crystallographic data to identify outliers .
- Spectroscopic Cross-Validation : Use NOESY NMR to confirm spatial proximity of protons inferred from the crystal structure .
Q. How to interpret contradictory bioactivity data across assay platforms?
- Assay Reproducibility : Replicate studies with standardized protocols (e.g., ATP concentration in kinase assays) .
- Orthogonal Assays : Validate enzyme inhibition using both fluorescence-based and radiometric methods .
- Meta-Analysis : Apply statistical tools (e.g., Grubbs’ test) to identify outliers and quantify inter-assay variability .
Q. What strategies elucidate structure-activity relationships (SAR) for analogs?
- Analog Synthesis : Modify the nitrophenyl (e.g., replace with cyano or trifluoromethyl) or benzodioxin (e.g., substituent addition) groups .
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses against target proteins (e.g., kinases) .
- Free-Wilson Analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
Q. How to investigate the compound’s mechanism of action in complex biological systems?
- Kinetic Studies : Use stopped-flow spectroscopy to measure binding rates to target enzymes .
- Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs for tracking metabolic fate via LC-MS .
- Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics to identify downstream pathways affected in treated cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
